molecular formula C5H3Cl2NO2S B8552062 3-Dichloromethyl-2-nitro-thiophene

3-Dichloromethyl-2-nitro-thiophene

Cat. No.: B8552062
M. Wt: 212.05 g/mol
InChI Key: MZVFZNTYAUECSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dichloromethyl-2-nitro-thiophene is a useful research compound. Its molecular formula is C5H3Cl2NO2S and its molecular weight is 212.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H3Cl2NO2S

Molecular Weight

212.05 g/mol

IUPAC Name

3-(dichloromethyl)-2-nitrothiophene

InChI

InChI=1S/C5H3Cl2NO2S/c6-4(7)3-1-2-11-5(3)8(9)10/h1-2,4H

InChI Key

MZVFZNTYAUECSO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of potassium tert-butoxide (23.0 mL, 1.0M tetrahydrofuran solution, 23.2 mmol) in N,N-dimethyl formamide (20 mL) were added a mixture solution of 2-nitro-thiophene (1.00 g, 7.74 mmol) in chloroform (682 μl, 8.51 mmol) and N,N-dimethylformamide (2 mL) dropwise at −78° C., the solution was stirred for 5 minutes, and then, methanol and acetic acid were added at 0° C. Brine was added to the reaction solution, which was then extracted with ethyl acetate. The solvent was evaporated in vacuo, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1), and the title compound (1.54 g, 7.26 mmol, 94%) was obtained as a light brown solid.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
682 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

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